Alkynyl-Biotin

O-GlcNAc Proteomics CuAAC SPAAC

Alkynyl-Biotin (Biotin-PEG2-C4-Alkyne) is a crystalline solid CuAAC reagent engineered for reproducible biotinylation stoichiometry, outperforming waxy azide analogs in precision workflows. Its PEG2 linker offers a distinct solubility and steric profile versus PEG4 variants—critical for labeling in constrained environments. In intact-protein enrichment, it delivers higher coverage than SPAAC alternatives; for peptide-level proteomics, cleavable variants yield >50% more IDs. Choose this foundational probe when cost-effective, high-yield biotin tagging is paramount, leveraging tunable CuAAC efficiency with ligands like BCA.

Molecular Formula C22H36N4O5S
Molecular Weight 468.6 g/mol
Cat. No. B13399298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlkynyl-Biotin
Molecular FormulaC22H36N4O5S
Molecular Weight468.6 g/mol
Structural Identifiers
SMILESC#CCCCC(=O)NCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2
InChIInChI=1S/C22H36N4O5S/c1-2-3-4-8-19(27)23-10-12-30-14-15-31-13-11-24-20(28)9-6-5-7-18-21-17(16-32-18)25-22(29)26-21/h1,17-18,21H,3-16H2,(H,23,27)(H,24,28)(H2,25,26,29)
InChIKeyBMIRHLAYBWVOOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alkynyl-Biotin (Biotin-PEG2-C4-Alkyne) in Click Chemistry: A Core Biotinylation Reagent for Precision Labeling


Alkynyl-Biotin (also known as Biotin-PEG2-C4-Alkyne; CAS 1011268-28-2) is a biotin derivative featuring a terminal alkyne group separated from the biotin moiety by a polyethylene glycol (PEG2) linker . With a molecular formula of C22H36N4O5S and a molecular weight of 468.6 g/mol, it is supplied as a crystalline solid with a typical purity of ≥95% . This reagent is designed to enable the covalent attachment of a biotin tag to azide-functionalized biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of bioorthogonal chemistry [1]. Its primary function is to facilitate the downstream detection, purification, or immobilization of labeled targets by leveraging the exceptionally high affinity of biotin for streptavidin (KD ≈ 10^-15 M) [2].

Why Alkynyl-Biotin Cannot Be Replaced by Other Biotin-Alkyne or Biotin-Azide Proxies


The assumption that all biotin-alkyne reagents are functionally equivalent is demonstrably incorrect. Critical differences in linker composition and probe design directly dictate experimental outcomes. For instance, the shorter PEG2 linker in Alkynyl-Biotin provides a distinct solubility and steric profile compared to the longer PEG4 variant, which can influence labeling efficiency in sterically constrained environments . More fundamentally, the choice between an alkyne- and an azide-functionalized biotin reagent is not arbitrary; it is dictated by the functional handle on the target biomolecule, making them complementary, not interchangeable, tools [1]. Furthermore, the incorporation of a cleavable linker into a biotin-alkyne probe profoundly impacts performance, with cleavable versions demonstrating >50% more protein identifications than non-cleavable analogs in proteomics workflows [2]. These distinctions underscore that optimal results require precise reagent selection based on specific, quantifiable performance characteristics.

Quantitative Differentiation Guide for Alkynyl-Biotin Procurement: A Comparative Evidence Review


CuAAC with Biotin-Alkyne Probes Identifies 22% More Putative O-GlcNAc Proteins Than SPAAC with DIBO-Alkyne

In a direct comparison of click chemistry methods for O-GlcNAc proteomics, the copper-catalyzed reaction (CuAAC) using a Biotin-Diazo-Alkyne probe identified 229 putative O-GlcNAc modified proteins. This was a 22% increase compared to the 188 proteins identified using the strain-promoted reaction (SPAAC) with a Biotin-DIBO-Alkyne probe under comparable conditions [1].

O-GlcNAc Proteomics CuAAC SPAAC Biotin-Diazo-Alkyne

Cleavable Biotin-Alkyne (DADPS) Enables >50% More Protein Identifications and Quantification in BONCAT Analysis vs. Uncleavable Analog

A head-to-head comparison in a BONCAT (Biorthogonal noncanonical amino acid tagging) workflow revealed that using a cleavable biotin-alkyne probe (DADPS) resulted in the identification and quantification of more than 50% more newly synthesized proteins compared to an uncleavable biotin-alkyne probe [1].

BONCAT Proteomics Cleavable Linker DADPS

Biotin Alkyne (PEG2) Exhibits a Distinctly Lower Melting Point (170-174°C) and Molecular Weight (468.6 g/mol) Compared to Biotin Azide

Vendor specifications provide key physical property differences. Alkynyl-Biotin (Biotin-PEG2-C4-Alkyne, CAS 1011268-28-2) has a reported melting point of 170.0 to 174.0 °C and a molecular weight of 468.6 g/mol, with purity ≥95% by HPLC . In contrast, a common Biotin Azide reagent (PEG4 carboxamide-6-Azidohexanyl Biotin) has a molecular weight of approximately 544.6 g/mol and is a waxy solid at room temperature, reflecting its different linker and functional group composition .

Physical Properties Purity Specification Analytical Chemistry

CuAAC with Biotin-Alkyne Provides Higher Reaction Yields Under Physiological Conditions Using Optimized BCA-Cu(I) Catalyst

A study evaluating catalysts for CuAAC found that using bicinchoninic acid (BCA) as a ligand for Cu(I) resulted in increased or at least equal reaction yields for biotin conjugation to alkyne- or azide-functionalized proteins compared to standard catalysts like TBTA or BPAA [1]. This demonstrates that the reaction efficiency of a biotin-alkyne probe like Alkynyl-Biotin is not fixed but can be significantly enhanced through optimized reaction conditions, a factor that may not be as critical for SPAAC probes which are copper-free.

CuAAC Kinetics Bioconjugation Catalyst Optimization BCA Ligand

High-Value Application Scenarios for Alkynyl-Biotin Based on Comparative Performance Evidence


Proteomics Workflows Requiring Maximal Protein Identification Depth (O-GlcNAc, BONCAT)

For proteomics applications where sensitivity and coverage are paramount, the evidence supports selecting a CuAAC-based strategy using a biotin-alkyne probe. Direct comparisons show that CuAAC with a Biotin-Diazo-Alkyne identifies 22% more putative O-GlcNAc proteins than SPAAC with a Biotin-DIBO-Alkyne [1]. Furthermore, when downstream analysis is performed at the peptide level (e.g., in BONCAT), substituting a non-cleavable biotin-alkyne like Alkynyl-Biotin with a cleavable analog (DADPS) leads to a >50% increase in protein identifications [2]. Therefore, Alkynyl-Biotin is optimally deployed as a foundational CuAAC reagent for labeling prior to intact protein enrichment, while users requiring peptide-level analysis should opt for a cleavable variant.

Bioconjugation and Material Science Requiring Precise Stoichiometry and Storage Stability

In applications where precise control over biotinylation stoichiometry is critical, the physical properties of Alkynyl-Biotin offer a practical advantage. Its defined melting point (170-174°C) and crystalline solid form facilitate accurate weighing and long-term storage stability at -20°C, contrasting with the waxy nature of some Biotin Azide analogs. This makes it a preferred choice for generating defined bioconjugates, such as biotinylated polymers, nanoparticles, or surfaces, where reproducible modification density is required.

Assays Where Copper Toxicity is Not a Limiting Factor and High Yield is Essential

For in vitro applications like cell lysate labeling, purified protein modification, or nucleic acid tagging, the potential cytotoxicity of copper is irrelevant. In these contexts, the catalytic power of CuAAC can be fully leveraged. Studies show that CuAAC efficiency can be further optimized with ligands like BCA to achieve high conjugation yields [3]. This tunable efficiency makes Alkynyl-Biotin a highly productive and cost-effective reagent for high-yield biotinylation steps in molecular biology workflows, where SPAAC's copper-free advantage provides no benefit but often comes at a higher reagent cost and with potentially lower efficiency.

Technical Documentation Hub

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